molecular formula C10H6ClNO2 B1614153 2-(3-Chlorobenzoyl)oxazole CAS No. 898759-75-6

2-(3-Chlorobenzoyl)oxazole

Cat. No. B1614153
CAS RN: 898759-75-6
M. Wt: 207.61 g/mol
InChI Key: CKAUXCIIFHVJIO-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)oxazole (CBO) is a five-membered heterocyclic compound that is composed of an oxazole ring and a 3-chlorobenzoyl group. It is a colorless solid that is insoluble in water and soluble in organic solvents. CBO is used in a variety of scientific applications, including as a reagent in organic synthesis and as a precursor in the development of pharmaceuticals. In

Scientific Research Applications

Organic Synthesis and Catalysis

Oxazole derivatives are pivotal in organic synthesis, serving as key intermediates and functional groups in the construction of complex molecules. The study by Luo et al. (2012) demonstrates an efficient modular synthesis of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This method highlights the role of bidentate ligands in tempering the reactivities of α-oxo gold carbene intermediates, leading to the selective formation of oxazole rings (Luo et al., 2012).

Supramolecular Chemistry

Oxazole and triazole derivatives exhibit unique supramolecular interactions due to their ability to participate in hydrogen and halogen bonding. Schulze and Schubert (2014) review the diverse supramolecular interactions of 1,2,3-triazoles, emphasizing their role in coordination chemistry and the design of bimetallic complexes. These interactions enable applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Drug Discovery

In the realm of drug discovery, oxazole and triazole rings are frequently utilized as pharmacophores due to their biological relevance and potential for bioisosteric replacement. Bonandi et al. (2017) discuss the medicinal significance of 1,2,3-triazole rings, highlighting their antimicrobial, antiviral, and antitumor properties. These rings serve as bioisosteres in the design of new active molecules, underscoring their versatility in medicinal chemistry (Bonandi et al., 2017).

Corrosion Inhibition

The application of oxazole derivatives extends to materials science, particularly in corrosion inhibition. Moretti, Guidi, and Fabris (2013) explore the use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor for mild steel in acidic conditions. Their findings suggest that these compounds can significantly enhance the durability and lifespan of metals by forming protective layers against corrosion (Moretti et al., 2013).

properties

IUPAC Name

(3-chlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAUXCIIFHVJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642076
Record name (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898759-75-6
Record name (3-Chlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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